Rapamycin, 41-O-demethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Rapamycin, 41-O-demethyl-” is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and methoxy groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of cyclohexyl rings, introduction of hydroxyl and methoxy groups, and the construction of the tricyclic core. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including batch reactors and continuous flow systems. The process would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other complex organic molecules with multiple chiral centers and functional groups, such as:
- (1R,2S,3S,4R)-1,2,3,4-tetrahydroxycyclohexane
- (2R,3R,4S)-2,3,4-trihydroxy-5-methoxycyclohexane
Uniqueness
This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Its complex structure makes it a valuable subject of study for understanding structure-activity relationships and developing new applications.
Biologische Aktivität
Rapamycin, known chemically as sirolimus, is a macrolide compound that has garnered significant attention in biomedical research for its diverse biological activities. Among its metabolites, 41-O-demethyl-rapamycin has emerged as a compound of interest due to its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of 41-O-demethyl-rapamycin, examining its mechanisms of action, pharmacokinetics, clinical implications, and case studies.
41-O-demethyl-rapamycin functions primarily as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway. mTOR is a serine/threonine kinase that plays a critical role in regulating cellular processes such as growth, proliferation, and survival. The inhibition of mTOR by rapamycin and its derivatives leads to:
- Suppression of protein synthesis : By inhibiting mTOR complex 1 (mTORC1), 41-O-demethyl-rapamycin reduces the translation of proteins involved in cell cycle progression and growth.
- Immunosuppression : The compound binds to FK506 binding protein 12 (FKBP12), forming a complex that inhibits mTOR activity, thereby preventing T-cell activation and proliferation in response to interleukin-2 (IL-2) .
Pharmacokinetics
The pharmacokinetic profile of 41-O-demethyl-rapamycin indicates that it is primarily metabolized through demethylation processes. Key findings regarding its pharmacokinetics include:
- Absorption and Distribution : Following administration, 41-O-demethyl-rapamycin exhibits rapid absorption with a peak plasma concentration reached within approximately 1.3 hours . It has a high blood-to-plasma concentration ratio, indicating significant partitioning into blood cells.
- Half-Life : The elimination half-life is reported to be around 60 hours, allowing for sustained therapeutic effects .
Parameter | Value |
---|---|
Tmax (hours) | 1.3 |
Half-Life (hours) | 60 |
Blood-to-Plasma Ratio | 142 |
Immunosuppression
Rapamycin and its derivatives, including 41-O-demethyl-rapamycin, are widely used in clinical settings for immunosuppression in organ transplantation. Studies have shown that these compounds significantly reduce acute rejection rates in kidney transplant patients when used alongside other immunosuppressants .
Cancer Therapy
Recent research has highlighted the potential of rapamycin and its analogs in cancer treatment. For instance, studies indicate that rapamycin can inhibit the growth of acute myeloid leukemia (AML) cells by targeting the mTOR pathway . The compound demonstrated significant antileukemic activity in clinical trials, with notable responses observed in patients with refractory or relapsed AML.
Case Studies
- Kidney Transplant Patients : A retrospective study involving kidney transplant recipients demonstrated that those treated with rapamycin had lower rates of acute rejection compared to controls receiving standard therapy. The combination therapy also showed minimal nephrotoxicity compared to calcineurin inhibitors .
- Neuropsychiatric Effects : A cohort study assessed neuropsychiatric outcomes in kidney transplant patients on rapamycin therapy. Results indicated an increased incidence of adjustment disorders among these patients, suggesting a need for careful monitoring of psychological health during treatment .
- Aging Research : Emerging studies have explored the use of rapamycin in longevity medicine. A recent investigation into blood levels following administration of compounded versus generic rapamycin formulations indicated significant variability in bioavailability, which could influence therapeutic strategies aimed at age-related diseases .
Eigenschaften
IUPAC Name |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-3,4-dihydroxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)42(61-8)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-43(32(4)25-36-19-21-39(52)41(54)26-36)28-40(53)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-39,41-43,45-46,52,54,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,41-,42+,43+,45-,46+,50-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRYVHKBWYXMGM-RRAIHGQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)O)O)C)C)O)OC)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)O)O)C)/C)O)OC)C)C)/C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H77NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.